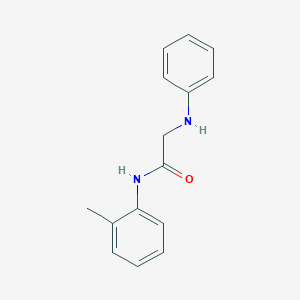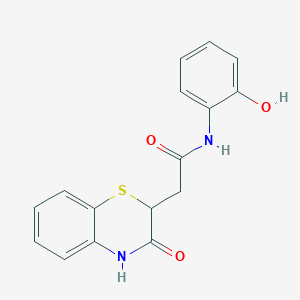
2-anilino-N-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-anilino-N-(2-methylphenyl)acetamide, also known as N-(2-methylphenyl)-2-(phenylamino)acetamide, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a white crystalline solid that is soluble in organic solvents. The compound has been found to exhibit a range of biochemical and physiological effects, making it an important tool for researchers in various fields.
作用机制
The mechanism of action of 2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide involves its ability to bind to specific targets in the body, such as enzymes and receptors. By binding to these targets, the compound can modulate their activity and alter biochemical and physiological processes in the body. For example, by inhibiting the activity of COX-2, the compound can reduce the production of inflammatory mediators and alleviate inflammation.
Biochemical and Physiological Effects:
2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anxiolytic properties, the compound has been shown to have antioxidant and neuroprotective effects. It has also been found to modulate the activity of ion channels and transporters, which play important roles in cellular signaling and homeostasis.
实验室实验的优点和局限性
One of the main advantages of using 2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide in lab experiments is its ability to selectively modulate the activity of specific targets in the body. This makes it a valuable tool for studying the mechanisms of action of enzymes and receptors, and for developing drugs that target these targets.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its solubility in aqueous solutions is limited, which can make it difficult to administer in certain experimental settings. In addition, its effects on different targets can be complex and difficult to interpret, which can make it challenging to design experiments that accurately reflect its activity.
未来方向
There are several potential future directions for research on 2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide. One area of interest is the development of drugs that target COX-2 and other inflammatory mediators, which could have therapeutic applications in a range of inflammatory diseases.
Another area of interest is the development of drugs that target epigenetic mechanisms, such as HDACs. These drugs could have potential applications in the treatment of cancer and other diseases that involve dysregulation of gene expression.
Finally, there is also potential for further research into the neuroprotective and anxiolytic effects of 2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide. This could lead to the development of new treatments for neurological disorders such as anxiety and epilepsy.
合成方法
The synthesis of 2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide involves the reaction of 2-methylphenylacetic acid with aniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetyl chloride to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide has been used in various scientific research applications due to its ability to modulate the activity of certain enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This makes it a potential candidate for the development of anti-inflammatory drugs.
The compound has also been shown to modulate the activity of the GABA-A receptor, which is a target for many drugs used in the treatment of anxiety and epilepsy. In addition, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This makes it a potential candidate for the development of drugs that target epigenetic mechanisms.
属性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.3 g/mol |
IUPAC 名称 |
2-anilino-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H16N2O/c1-12-7-5-6-10-14(12)17-15(18)11-16-13-8-3-2-4-9-13/h2-10,16H,11H2,1H3,(H,17,18) |
InChI 键 |
LFEQOZWGIFEPBS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CNC2=CC=CC=C2 |
规范 SMILES |
CC1=CC=CC=C1NC(=O)CNC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281974.png)
![6-{[4-(4-Benzyl-1-piperazinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylicacid](/img/structure/B281975.png)
![6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281976.png)
![6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281977.png)
![6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281978.png)
![6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281980.png)
![6-[[4-[4-(2-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281981.png)
![2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281982.png)
![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281983.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)
